BenchChemオンラインストアへようこそ!

Pyrrolo[1,2-c]pyrimidine

HBV capsid assembly inhibitor Oral bioavailability Pharmacokinetics

Pyrrolo[1,2-c]pyrimidine (CAS 274-43-1), also known as 6-azapyrrocoline, is a bicyclic N-bridgehead heterocycle composed of a pyrrole ring fused to a pyrimidine ring at the [1,2-c] junction, with molecular formula C₇H₆N₂ and molecular weight 118.14 g/mol. The parent scaffold serves as a versatile building block for constructing condensed polycyclic derivatives with demonstrated activity across antiviral, anticancer, and anti-inflammatory programs.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 274-43-1
Cat. No. B3350400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-c]pyrimidine
CAS274-43-1
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=CC2=C1
InChIInChI=1S/C7H6N2/c1-2-7-3-4-8-6-9(7)5-1/h1-6H
InChIKeyRIEKLTCRUGDAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-c]pyrimidine (CAS 274-43-1): Scaffold Identity and Core Properties for Procurement Decision-Making


Pyrrolo[1,2-c]pyrimidine (CAS 274-43-1), also known as 6-azapyrrocoline, is a bicyclic N-bridgehead heterocycle composed of a pyrrole ring fused to a pyrimidine ring at the [1,2-c] junction, with molecular formula C₇H₆N₂ and molecular weight 118.14 g/mol [1]. The parent scaffold serves as a versatile building block for constructing condensed polycyclic derivatives with demonstrated activity across antiviral, anticancer, and anti-inflammatory programs [2]. Its defining structural feature—the specific [1,2-c] fusion pattern—creates an electronic configuration and reactivity profile distinct from other pyrrolopyrimidine isomers, enabling unique 1,3-dipolar cycloaddition chemistry at the bridgehead nitrogen for generating stereochemically defined derivatives [1].

Why Pyrrolo[1,2-c]pyrimidine Cannot Be Replaced by Pyrrolo[2,3-d]pyrimidine or Pyrrolo[1,2-a]pyrimidine in Research Programs


Pyrrolopyrimidine isomers are not functionally interchangeable. The five principal fusion patterns—[1,2-c], [2,3-d], [3,2-d], [1,2-a], and [1,2-b]—differ fundamentally in nitrogen positioning, aromaticity distribution, and bridgehead character, which directly dictate reactivity, binding geometry, and biological target engagement [1]. The [1,2-c] isomer is an N-bridgehead system with a quaternizable non-bridgehead nitrogen that enables regioselective and stereoselective 1,3-dipolar cycloaddition chemistry unavailable to the [2,3-d] series, which dominates kinase inhibitor chemical space but follows entirely different synthetic logic and pharmacophoric constraints [1][2]. Substituting one isomer for another without re-optimizing the full synthetic route and target engagement profile risks losing the differentiated biological performance demonstrated by [1,2-c]-based derivatives in head-to-head PK, stereochemical, and gastric safety comparisons documented below.

Quantitative Differential Evidence for Pyrrolo[1,2-c]pyrimidine Derivatives Versus Closest Comparator Compounds


Oral Bioavailability Superiority of Tetrahydropyrrolo[1,2-c]pyrimidine 28a Over the Phase II HBV Capsid Inhibitor GLS4

The tetrahydropyrrolo[1,2-c]pyrimidine derivative 28a achieved a 3.9-fold higher oral bioavailability (F% = 54%) than the heteroaryldihydropyrimidine (HAP)-derived clinical candidate GLS4 (F% = 14%) in mice, despite both compounds targeting the same HBV capsid assembly mechanism [1]. This PK advantage was accompanied by 2.7-fold lower plasma clearance (21 vs 56 mL/min/kg), an 11.4-fold higher oral AUC₀₋ₗₐₛₜ (9.1 vs 0.8 μM·h at 10 mpk), and a 6.7-fold higher Cₘₐₓ (4.7 vs 0.7 μM) [1]. Importantly, 28a achieved a liver-to-plasma AUC ratio of 10:1, confirming preferential hepatic distribution essential for an HBV therapeutic, while the lower CLogP of 28a (2.7 vs 4.7 for GLS4) indicates improved physicochemical drug-likeness [1].

HBV capsid assembly inhibitor Oral bioavailability Pharmacokinetics Liver-to-plasma ratio

Stereochemical Potency Differentiation: (3R,6S) Tetrahydropyrrolo[1,2-c]pyrimidine Isomer Is 6-Fold More Potent Than the (3R,6R) Diastereomer

Within the tetrahydropyrrolo[1,2-c]pyrimidine series, the (3R,6S) diastereomer 28a exhibited an anti-HBV IC₅₀ of 10 nM in HepG2.2.15 cells, which was 6-fold more potent than its (3R,6R) counterpart 28b (IC₅₀ = 60 nM), and the (3R,6S) isomer 29a (IC₅₀ = 10 nM) was 7-fold more potent than 29b (IC₅₀ = 70 nM) [1]. This stereochemical dependence confirms that the rigid tetrahydropyrrolo[1,2-c]pyrimidine scaffold imposes a specific three-dimensional presentation of pharmacophoric elements critical for target engagement [1]. In a capsid quenching assay, 28a inhibited HBV capsid assembly with an IC₅₀ of 0.8 μM, compared with 0.43 μM for Bay41-4109 and 1.2 μM for GLS4, demonstrating that the [1,2-c] scaffold achieves mechanistically comparable capsid assembly inhibition [1].

Stereochemistry Diastereomer potency HBV inhibition Chiral resolution

PI3Kα Kinase Inhibition at Sub-Nanomolar to Low Nanomolar Potency by Condensed Pyrrolo[1,2-c]pyrimidine Derivatives

Condensed pyrrolo[1,2-c]pyrimidines bearing a morpholine moiety achieved PI3Kα inhibitory IC₅₀ values of 0.1–7.7 nM for the most potent sub-series (morpholino-pyrimidopyrrolopyrimidinones 8a–d and morpholino-pyridopyrrolopyrimidine-2-carbonitriles 12a–e), with corresponding cytotoxic activity against the p110α-overexpressing HeLa cervical cancer cell line of 0.21–1.99 μM [1]. These compounds were evaluated for selectivity across PI3K isoforms and demonstrated preferential p110α inhibition [1]. Molecular docking confirmed a key hydrogen bond between the morpholine oxygen and the Val851 backbone amide within the p110α active site, rationalizing both potency and isoform preference [1]. By comparison, the historic morpholino-pyrimidine tool compound LY294002 inhibits PI3K with an IC₅₀ of approximately 1–10 μM, placing the [1,2-c] scaffold derivatives roughly 1,000–10,000-fold more potent on an enzymatic basis [2].

PI3Kα inhibitor p110α Cancer Kinase selectivity

Anti-Inflammatory Efficacy Comparable to Indomethacin with Absence of Gastric Ulceration for Bicyclic Pyrrolo[1,2-c]pyrimidines

Bicyclic pyrrolo[1,2-c]pyrimidine derivatives (compounds 3a–f and 7b) demonstrated analgesic activity comparable to indomethacin in the acetic acid-induced writhing assay and anti-inflammatory activity comparable to indomethacin in the carrageenan-induced rat paw edema model, with the critical differentiator that these derivatives did not induce gastric ulceration [1]. In a subsequent study on pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines, compound 12 exhibited an anti-inflammatory IC₅₀ of 6.00 μmol/kg with a low ulcer index, and most active compounds displayed less ulcerogenic effect than the reference drugs indomethacin and celecoxib [2]. The COX-1/COX-2 activity ratio of compounds 12 and 16b showed an almost equal inhibitory effect on both isoenzymes, distinguishing them from selective COX-2 inhibitors that carry cardiovascular risk [2].

Anti-inflammatory Gastric safety NSAID alternative COX inhibition

Fluorescence Quantum Yield of 0.55 Achieved by 3-Biphenylpyrrolo[1,2-c]pyrimidine Derivatives for Materials Chemistry Applications

Novel 3-biphenylpyrrolo[1,2-c]pyrimidine derivatives, synthesized via 1,3-dipolar cycloaddition of N-ylides with activated alkynes, demonstrated strong blue fluorescence with the highest quantum yield (Φ) of 0.55 recorded for ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate using quinine sulfate as standard [1]. Solvent optimization identified a chloroform:acetonitrile (1:1) mixture as optimal for photoluminescence. Subsequent structure-fluorescence studies on 3-aryl-7-benzoyl-pyrrolo[1,2-c]pyrimidines confirmed strong blue emission with high quantum yields, positioning these derivatives as candidates for OLED technology and fluorescent chemical sensors [2]. This optical property is scaffold-dependent, arising from the extended π-conjugation enabled by the [1,2-c] fusion architecture, and is not generally replicated by other pyrrolopyrimidine isomers.

Fluorescence Quantum yield OLED materials Chemical sensors

Pyrrolo[1,2-c]pyrimidine (CAS 274-43-1): High-Confidence Application Scenarios Derived from Quantitative Evidence


HBV Capsid Assembly Inhibitor Lead Optimization Requiring Oral Bioavailability ≥50% and Liver-Selective Exposure

Programs targeting HBV capsid assembly with a requirement for oral bioavailability exceeding 50% and a liver-to-plasma ratio ≥10:1 should prioritize the tetrahydropyrrolo[1,2-c]pyrimidine scaffold. Derivative 28a demonstrated 54% oral bioavailability and a 10:1 L/P ratio in mice, outperforming the phase II candidate GLS4 (14% oral bioavailability) by 3.9-fold while reducing plasma clearance by 2.7-fold [1]. Procurement of the parent scaffold enables systematic exploration of the fused pyrrolidine ring that was shown to improve solubility and PK through CLogP reduction (2.7 vs 4.7 for GLS4) and to serve as a rigid linker positioning a hydrophilic tail toward the solvent-exposed region of the HBV core protein binding pocket [1].

PI3Kα-Driven Oncology Programs Demanding Sub-Nanomolar Target Engagement with Isoform Selectivity

For cancer indications where PI3Kα (p110α) is the validated driver—including PIK3CA-mutant solid tumors and PTEN-deficient cancers—condensed pyrrolo[1,2-c]pyrimidine derivatives offer PI3Kα IC₅₀ values of 0.1–7.7 nM, with concomitant HeLa cell cytotoxicity of 0.21–1.99 μM [1]. The morpholine moiety common to potent derivatives engages the Val851 backbone amide via a conserved hydrogen bond confirmed by docking, providing a rational basis for structure-based design [1]. The tricyclic architecture differentiates this series from widely explored monocyclic and bicyclic PI3K inhibitor chemotypes (e.g., buparlisib, GDC-0941) and offers an avenue for intellectual property generation in a crowded target space [1].

Anti-Inflammatory Drug Discovery Aiming to Match Indomethacin Efficacy While Eliminating Gastric Ulceration Liability

Discovery programs seeking non-steroidal anti-inflammatory efficacy without the gastric ulceration that limits chronic indomethacin use should consider the bicyclic pyrrolo[1,2-c]pyrimidine scaffold. Derivatives 3a–f and 7b achieved analgesia and anti-inflammation comparable to indomethacin in acetic acid writhing and carrageenan paw edema assays, respectively, while showing no gastric ulceration [1]. The balanced COX-1/COX-2 inhibition profile of advanced pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivatives (compound 12, anti-inflammatory IC₅₀ = 6.00 μmol/kg, low ulcer index) avoids both the GI toxicity of COX-1-preferring NSAIDs and the cardiovascular risk of selective COX-2 inhibitors, offering a mechanistic safety advantage tied to the scaffold [2].

Fluorescent Materials Development: Blue OLED Emitters and Chemical Sensors Based on Pyrrolo[1,2-c]pyrimidine Fluorophores

For materials chemistry applications requiring blue-emitting fluorophores with quantum yields approaching 0.55, 3-aryl-pyrrolo[1,2-c]pyrimidine derivatives provide a tunable platform amenable to 1,3-dipolar cycloaddition-based diversification [1]. The biphenyl and benzoyl substituent patterns that maximize quantum yield are synthetically accessible from the parent scaffold, and solvent-dependent photoluminescence characterization has established optimal conditions (chloroform:acetonitrile 1:1) for evaluation of new analogs [1]. The strong blue fluorescence and the scaffold's structural modularity support iterative SAR in OLED and sensor programs [1][2].

Quote Request

Request a Quote for Pyrrolo[1,2-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.